Sanguinarine (gluconate)

Description

BenchChem offers high-quality Sanguinarine (gluconate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sanguinarine (gluconate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

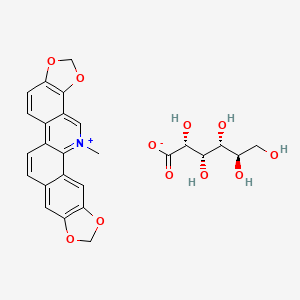

C26H25NO11 |

|---|---|

Molecular Weight |

527.5 g/mol |

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/C20H14NO4.C6H12O7/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;7-1-2(8)3(9)4(10)5(11)6(12)13/h2-8H,9-10H2,1H3;2-5,7-11H,1H2,(H,12,13)/q+1;/p-1/t;2-,3-,4+,5-/m.1/s1 |

InChI Key |

LUQSYLIFPGNCMW-IFWQJVLJSA-M |

Isomeric SMILES |

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.C(C(C(C(C(C(=O)[O-])O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and pH Stability of Sanguinarine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanguinarine, a benzophenanthridine alkaloid derived from plants such as Sanguinaria canadensis, has garnered significant interest in the scientific community for its wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A critical aspect of its chemical behavior, which profoundly influences its biological efficacy and formulation development, is its pH-dependent structural equilibrium and stability. This technical guide provides a comprehensive overview of the chemical structure of sanguinarine, its pH-dependent equilibrium between the charged iminium and neutral alkanolamine forms, and a detailed analysis of its pH stability. This document includes a compilation of quantitative data, detailed experimental protocols for stability assessment, and visualizations of the pH-dependent equilibrium and its impact on key signaling pathways.

Chemical Structure of Sanguinarine

Sanguinarine is a polycyclic aromatic alkaloid with the chemical formula C₂₀H₁₄NO₄⁺. Its core structure consists of a benzophenanthridine skeleton. The molecule's unique chemical properties are largely dictated by the presence of a quaternary nitrogen atom within its heterocyclic ring system.

[Image of Sanguinarine Chemical Structure]

At physiological and varying pH conditions, sanguinarine exists in a dynamic equilibrium between two principal forms: a positively charged iminium form and a neutral alkanolamine form.[1][2] This equilibrium is crucial as the two forms exhibit different physicochemical properties, such as solubility and membrane permeability, which in turn affect their biological activity.

Iminium Form

In acidic to neutral environments, sanguinarine predominantly exists as the planar, cationic iminium form.[3] This form is characterized by a positive charge on the nitrogen atom, rendering the molecule more water-soluble. The planarity of the iminium form is a key structural feature that allows it to intercalate with DNA, a mechanism believed to be central to its cytotoxic and antimicrobial effects.

Alkanolamine Form

In alkaline environments, the iminium form can undergo a nucleophilic attack by a hydroxide ion at the C-6 position, leading to the formation of the neutral, non-planar alkanolamine (or pseudo-base) form. This form is less water-soluble but more lipophilic, which may facilitate its passage across biological membranes.

pH-Dependent Equilibrium and pKa

The reversible conversion between the iminium and alkanolamine forms of sanguinarine is governed by the pH of the surrounding medium. The equilibrium can be represented as follows:

Iminium (C₂₀H₁₄NO₄⁺) + OH⁻ ⇌ Alkanolamine (C₂₀H₁₅NO₅)

The pKa value for this equilibrium, which represents the pH at which the concentrations of the iminium and alkanolamine forms are equal, has been reported in various studies. While there is some variation in the reported values depending on the experimental conditions, the pKa of sanguinarine is generally cited to be in the range of 7.2 to 8.16.[1]

Quantitative Data on pH Stability

The stability of sanguinarine is highly dependent on pH. Generally, the iminium form, prevalent in acidic to neutral solutions, is more stable. In contrast, the alkanolamine form, which is favored in alkaline conditions, is more prone to degradation.

| Parameter | pH Range | Observation | Reference |

| Stability | 2 - 8 | Stable | [1] |

| > 8 | Less stable, with a reported 10% decrease in initial absorbance in 60 minutes at pH 10.8.[1] | [1] | |

| Solubility | 4.5 | Exhibits the best solubility. |

Experimental Protocols for pH Stability Assessment

The pH stability of sanguinarine can be assessed using various analytical techniques. Below are detailed methodologies for key experiments.

UV-Vis Spectrophotometric Method for pKa Determination and Stability Monitoring

This method leverages the different UV-Vis absorption spectra of the iminium and alkanolamine forms of sanguinarine.

Objective: To determine the pKa of sanguinarine and monitor its stability at different pH values.

Materials:

-

Sanguinarine chloride

-

Buffer solutions of varying pH (e.g., phosphate, borate, citrate buffers) covering a range from acidic to alkaline (e.g., pH 2 to 11)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Protocol:

-

Preparation of Sanguinarine Stock Solution: Prepare a stock solution of sanguinarine chloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Preparation of Sample Solutions: For each pH value to be tested, add a small aliquot of the sanguinarine stock solution to a known volume of the corresponding buffer to achieve a final concentration suitable for UV-Vis analysis (e.g., 10 µg/mL).

-

UV-Vis Spectral Scans:

-

For pKa determination, immediately after preparing each sample, scan the UV-Vis spectrum from approximately 200 to 600 nm. The iminium form typically shows absorption maxima around 270, 327, and 470 nm, while the alkanolamine form has a maximum around 320 nm.[4]

-

For stability monitoring, incubate the sample solutions at a controlled temperature and record the UV-Vis spectra at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

-

-

Data Analysis for pKa Determination:

-

Plot the absorbance at a wavelength where the two forms have significantly different absorptivities (e.g., 470 nm for the iminium form) against the pH.

-

The inflection point of the resulting sigmoidal curve corresponds to the pKa of sanguinarine.[4]

-

-

Data Analysis for Stability Monitoring:

-

Monitor the decrease in absorbance at the λmax of the iminium form or the appearance of new peaks corresponding to degradation products over time.

-

The degradation rate can be determined by plotting the concentration of sanguinarine (calculated from the absorbance using the Beer-Lambert law) versus time.

-

High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay

HPLC is a powerful technique for separating and quantifying sanguinarine and its potential degradation products, providing a more specific assessment of stability.

Objective: To develop and validate a stability-indicating HPLC method for the quantitative analysis of sanguinarine and its degradation products at different pH values.

Materials:

-

Sanguinarine chloride

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers for mobile phase (e.g., phosphate, formate)

-

Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

-

HPLC system with a UV or photodiode array (PDA) detector

-

C18 analytical column

Protocol:

-

Chromatographic Conditions (Example): [5]

-

Column: Nucleosil C18 (or equivalent)

-

Mobile Phase: A gradient of 0.2% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 270 nm

-

Injection Volume: 20 µL

-

-

Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies. Expose sanguinarine solutions to various stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid drug at 105°C for 24 hours.

-

Photodegradation: Expose the drug solution to UV light (254 nm) for 24 hours.

-

-

Analysis of Stressed Samples: Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent sanguinarine peak and from each other.

-

pH Stability Study:

-

Prepare solutions of sanguinarine in buffers of different pH values (e.g., 2, 4, 7, 9, 11).

-

Store the solutions at a controlled temperature.

-

At specified time points, withdraw aliquots, neutralize if necessary, and analyze by HPLC.

-

-

Data Analysis:

-

Calculate the percentage of sanguinarine remaining at each time point for each pH.

-

Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration of sanguinarine versus time.

-

Calculate the degradation rate constant (k) and half-life (t₁/₂) for each pH.

-

Influence of pH on Signaling Pathway Interactions

The biological activity of sanguinarine is intrinsically linked to its interaction with various cellular signaling pathways. The pH of the cellular microenvironment can influence which form of sanguinarine is predominant, thereby potentially modulating its effect on these pathways. While direct studies on the pH-dependent interaction are limited, the known properties of the iminium and alkanolamine forms allow for logical inferences.

NF-κB Signaling Pathway

Sanguinarine is a known inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cancer.[6] The iminium form, being charged and planar, is more likely to interact with the negatively charged phosphate backbone of DNA, potentially interfering with the binding of transcription factors like NF-κB to their target gene promoters. The neutral alkanolamine form, with its increased lipophilicity, may more readily cross the cell membrane to reach intracellular targets within the NF-κB signaling cascade.

PI3K/Akt and MAPK Signaling Pathways

Sanguinarine has also been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are critical in cell proliferation, survival, and apoptosis.[7][8] The ability of sanguinarine to influence these pathways is likely dependent on its cellular uptake and interaction with specific protein kinases. The lipophilic alkanolamine form may more easily access intracellular kinases, while the charged iminium form might interact with extracellular domains of receptor tyrosine kinases that activate these pathways.

Conclusion

The chemical structure and pH stability of sanguinarine are fundamental to its biological activity and therapeutic potential. The equilibrium between the charged iminium and neutral alkanolamine forms, governed by the environmental pH, dictates its solubility, membrane permeability, and interaction with molecular targets. While sanguinarine is relatively stable in acidic to neutral conditions, its stability decreases in alkaline environments. A thorough understanding of these pH-dependent properties is essential for the rational design of drug delivery systems and for predicting its efficacy and safety in various physiological and pathological contexts. Further research is warranted to elucidate the precise degradation kinetics at different pH values and to experimentally validate the pH-dependent modulation of its effects on key signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ishigirl.tripod.com [ishigirl.tripod.com]

- 5. Quantitative liquid chromatographic determination of sanguinarine in cell culture medium and in rat urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 7. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

what is the difference between sanguinarine and sanguinarine gluconate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguinarine, a quaternary benzophenanthridine alkaloid derived from plants of the Papaveraceae family, has garnered significant interest in the scientific community for its broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, and antitumor properties. The molecule's mechanism of action often involves the modulation of key cellular signaling pathways, such as NF-κB and PI3K/Akt/mTOR. However, the inherent physicochemical properties of sanguinarine, such as its limited aqueous solubility, can present challenges in formulation and drug delivery. To address these limitations, sanguinarine is often prepared as a salt, with sanguinarine gluconate being one such form. This technical guide provides an in-depth comparison of sanguinarine and its gluconate salt, focusing on their chemical properties, biological activities, and relevant experimental methodologies. While direct comparative studies on sanguinarine and sanguinarine gluconate are limited in publicly available literature, this guide synthesizes the available data on sanguinarine and its common salt forms to infer the key differences.

Chemical and Physical Properties

Sanguinarine exists as a positively charged iminium ion. This charge necessitates a counter-ion, leading to the formation of salts like sanguinarine chloride or sanguinarine gluconate. The choice of the counter-ion can significantly influence the physicochemical properties of the resulting salt, such as solubility and stability. While specific quantitative data for sanguinarine gluconate is not abundant in the literature, the general principles of salt formation suggest that the large, hydrophilic gluconate counter-ion would enhance the aqueous solubility of sanguinarine compared to its free base form.

Table 1: Physicochemical Properties of Sanguinarine and its Salts

| Property | Sanguinarine (Cation) | Sanguinarine Chloride | Sanguinarine Gluconate |

| Molecular Formula | C₂₀H₁₄NO₄⁺ | C₂₀H₁₄ClNO₄ | C₂₆H₂₉NO₁₁ |

| Molecular Weight | 332.33 g/mol | 367.78 g/mol | 527.50 g/mol |

| Appearance | Orange-red crystalline solid | Red needle-shaped crystals | Data not available |

| Solubility in Water | Sparingly soluble[1] | Insoluble | Expected to be more soluble than the chloride salt |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, DMSO[2] | Soluble in organic solvents such as methanol, ethanol, and DMSO[2] | Data not available |

| Stability | Stable at pH 2.5-7.0[3] | Data not available | Expected to have good stability in solid form and in aqueous solution within a specific pH range |

Biological Activity and Bioavailability

Table 2: Pharmacokinetic and Toxicological Profile of Sanguinarine

| Parameter | Value | Species | Route of Administration |

| Tmax | 0.5 h[4][5] | Rat | Oral |

| Bioavailability | Low[4][5] | Rat | Oral |

| Metabolism | Rapidly metabolized[4] | Rat | - |

| Acute Oral LD50 | 1658 mg/kg[7][8][9][10] | Rat | Oral |

| Acute IV LD50 | 29 mg/kg[7][8][9][10] | Rat | Intravenous |

| Cytotoxicity (IC50) | 0.11–0.54 µg/mL (Melanoma cell lines)[11] | Human | In vitro |

| 0.9 µM (HL-60 cells)[12] | Human | In vitro |

Signaling Pathways

Sanguinarine exerts its biological effects by modulating multiple intracellular signaling pathways. Two of the most well-documented pathways are the NF-κB and PI3K/Akt/mTOR pathways, which are critical in regulating inflammation, cell survival, proliferation, and apoptosis.

Inhibition of the NF-κB Signaling Pathway

Sanguinarine is a potent inhibitor of the NF-κB signaling pathway.[4][13][14] It has been shown to block the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[13] This prevents the translocation of the active p65 subunit of NF-κB to the nucleus, thereby inhibiting the transcription of NF-κB target genes involved in inflammation and cell survival.[13]

Caption: Sanguinarine inhibits the NF-κB signaling pathway by blocking IKK-mediated phosphorylation of IκBα.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

Sanguinarine has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer cells.[5][15][16][17] By inhibiting this pathway, sanguinarine can induce apoptosis and inhibit cell proliferation and migration.[16]

Caption: Sanguinarine inhibits the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and survival.

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A reliable HPLC method is crucial for the quantification of sanguinarine in various matrices.

Caption: A typical workflow for the quantitative analysis of sanguinarine using HPLC.

Protocol Details:

-

Sample Preparation: Extraction from biological matrices (e.g., plasma, tissue homogenates) is typically performed using an acidified organic solvent.[18]

-

Chromatographic Conditions:

-

Detection:

-

Fluorescence Detection: Offers high sensitivity with an excitation wavelength around 280 nm and an emission wavelength around 380 nm.

-

UV-Vis Detection: Wavelengths around 280 nm can also be used.[20]

-

-

Quantification: A calibration curve is constructed using standards of known concentrations to quantify sanguinarine in the samples.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Caption: The workflow of a standard MTT assay for determining the cytotoxicity of sanguinarine compounds.

Protocol Details:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of sanguinarine or sanguinarine gluconate. Include a vehicle control.

-

Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Toxicity Assessment

Animal models are essential for evaluating the systemic toxicity of sanguinarine compounds.

Protocol Details (based on rat studies):

-

Animals: Sprague-Dawley or Wistar rats are commonly used.[8][22][23]

-

Administration: The test compound can be administered via various routes, including oral gavage and intravenous injection.[8]

-

Dosage: A range of doses is typically used to determine the lethal dose (LD50) and to identify dose-dependent toxic effects.[8][22]

-

Observation: Animals are monitored for clinical signs of toxicity, changes in body weight, and mortality for a specified period (e.g., 14 days for acute toxicity).[22]

-

Pathology: At the end of the study, a complete necropsy is performed. Organs are collected, weighed, and examined for gross and microscopic pathological changes.

-

Clinical Chemistry and Hematology: Blood samples are collected to assess for changes in biochemical and hematological parameters.

Conclusion

Sanguinarine is a promising natural compound with a wide range of biological activities. The use of its gluconate salt is a rational approach to potentially improve its pharmaceutical properties, particularly its aqueous solubility. While direct comparative data between sanguinarine and sanguinarine gluconate is scarce, the fundamental principles of medicinal chemistry suggest that the gluconate salt would offer formulation advantages without altering the intrinsic pharmacological activity of the sanguinarine cation. Further research is warranted to directly compare the physicochemical properties, bioavailability, and efficacy of sanguinarine and sanguinarine gluconate to fully elucidate the benefits of this salt form for drug development. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and conduct such comparative studies.

References

- 1. researchgate.net [researchgate.net]

- 2. SANGUINARINE CHLORIDE | 5578-73-4 [chemicalbook.com]

- 3. clinicaltrials.stanford.edu [clinicaltrials.stanford.edu]

- 4. researchgate.net [researchgate.net]

- 5. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on pharmacokinetic properties and intestinal absorption mechanism of sanguinarine chloride: in vivo and in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. Short-term toxicity studies of sanguinarine and of two alkaloid extracts of Sanguinaria canadensis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sanguinarine [drugfuture.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sanguinarine (pseudochelerythrine) is a potent inhibitor of NF-kappaB activation, IkappaBalpha phosphorylation, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of Sanguinarine in Inhibiting Macrophages to Promote Metastasis and Proliferation of Lung Cancer via Modulating the Exosomes in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Involvement of AKT/PI3K Pathway in Sanguinarine's Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative liquid chromatographic determination of sanguinarine in cell culture medium and in rat urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. ovid.com [ovid.com]

- 23. Disposition of sanguinarine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Sanguinarine: An In-depth Technical Guide to Early Research

Introduction: Sanguinarine, a quaternary benzophenanthridine alkaloid, has long been a subject of scientific inquiry due to its wide array of biological activities.[1][2][3] Predominantly extracted from the rhizomes of plants in the Papaveraceae family, such as Bloodroot (Sanguinaria canadensis), this compound was initially investigated for its potent antimicrobial and anti-inflammatory properties.[1][4] Early research, however, quickly pivoted towards its significant anticancer potential, revealing its capacity to induce programmed cell death (apoptosis), halt the cell cycle, and interfere with key signaling pathways crucial for tumor development.[2][3][5] This guide provides a technical overview of the foundational research into sanguinarine's therapeutic effects, focusing on the quantitative data, experimental methodologies, and cellular mechanisms that were first elucidated.

Quantitative Data from Early Investigations

Early in vitro studies were crucial for establishing the effective concentrations at which sanguinarine exerts its biological effects. This data is typically presented as the Minimum Inhibitory Concentration (MIC) for antimicrobial assays and the half-maximal inhibitory concentration (IC50) for anticancer studies.

Table 1: Antimicrobial Activity of Sanguinarine

| Organism Type | Species Example | MIC Range (µg/mL) | Reference |

| Plaque Bacteria | Various species | 1 - 32 | [1] |

| Gram-positive Bacteria | Staphylococcus aureus | 128 | [6] |

| Gram-positive Bacteria | Multidrug-Resistant Strains | 0.5 - 128 | [7] |

| Gram-negative Bacteria | Multidrug-Resistant Strains | 0.5 - 128 | [7] |

| Fungi | Helicobacter pylori | 6.25 - 50 | [8] |

Table 2: In Vitro Anticancer Activity of Sanguinarine (IC50 Values)

| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |

| Non-Small Cell Lung Cancer | H1299 | ~2.5 (estimated) | 72 | [9] |

| Non-Small Cell Lung Cancer | H1975 | ~1.0 (estimated) | 72 | [9] |

| Non-Small Cell Lung Cancer | A549 | ~4.0 (estimated) | 72 | [9] |

| Non-Small Cell Lung Cancer | H460 | ~3.5 (estimated) | 72 | [9] |

| Nasopharyngeal Carcinoma | CNE2 | 2.08 | 48 | [10] |

| Nasopharyngeal Carcinoma | 5-8F | 1.85 | 48 | [10] |

| Hepatocellular Carcinoma | Bel7402 | 2.90 | Not Specified | [11] |

| Hepatocellular Carcinoma | HepG2 | 2.50 | Not Specified | [11] |

| Hepatocellular Carcinoma | HCCLM3 | 5.10 | Not Specified | [11] |

| Hepatocellular Carcinoma | SMMC7721 | 9.23 | Not Specified | [11] |

Core Experimental Protocols

The following methodologies represent the foundational techniques used in early research to determine the therapeutic effects of sanguinarine.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was a cornerstone for quantifying sanguinarine's cytotoxic effects on cancer cells.

-

Cell Plating: Cancer cell lines (e.g., H1299, H1975) are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight in a CO2 incubator at 37°C.[9]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of sanguinarine. A control group receives medium with the vehicle (e.g., DMSO) only. The cells are then incubated for a specified period, typically 24, 48, or 72 hours.[9]

-

MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[9] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[9]

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.[9] The cell viability is expressed as a percentage relative to the untreated control, and IC50 values are calculated using statistical software.

Protocol 2: Apoptosis Detection (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining was frequently used to quantify the induction of apoptosis by sanguinarine.

-

Cell Culture and Treatment: Cells are cultured in 6-well plates and treated with sanguinarine at the desired concentrations for a set time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS (phosphate-buffered saline), and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Analysis of Protein Expression (Western Blotting)

Western blotting was essential for investigating how sanguinarine affects the proteins involved in signaling pathways.

-

Protein Extraction: After treatment with sanguinarine, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA (bicinchoninic acid) protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3, p-STAT3).[9][12]

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, and the resulting signal, corresponding to the protein bands, is captured using an imaging system.

Visualization of Key Signaling Pathways and Workflows

Early research identified several key cellular pathways that are modulated by sanguinarine. The following diagrams illustrate these mechanisms and a typical experimental workflow.

Caption: Sanguinarine-Induced Intrinsic Apoptosis Pathway.

Sanguinarine treatment often leads to an increase in reactive oxygen species (ROS), which promotes the activation of pro-apoptotic proteins like Bax.[13] This triggers mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c.[14] In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which activates a caspase cascade (caspase-9 and -3), ultimately leading to apoptosis. Sanguinarine also down-regulates anti-apoptotic proteins such as Bcl-2.[5][9]

Caption: Sanguinarine's Inhibition of the NF-κB Signaling Pathway.

Early studies on sanguinarine's anti-inflammatory effects identified its ability to inhibit the NF-κB pathway.[15] Inflammatory stimuli normally activate the IKK complex, which phosphorylates IκBα, leading to its degradation and the release of the NF-κB dimer. NF-κB then translocates to the nucleus to promote the expression of pro-inflammatory genes.[16] Sanguinarine was shown to inhibit this process, thereby reducing the expression of inflammatory mediators like IL-6 and CCL-2.[16]

Caption: A General Experimental Workflow for a Sanguinarine Study.

This diagram outlines a typical workflow used in early in vitro studies of sanguinarine. It begins with cell culture, followed by treatment with various concentrations of the compound. Subsequent assays are performed to measure cytotoxicity, quantify apoptosis, and investigate the underlying molecular mechanisms before final data analysis.

References

- 1. Antimicrobial action of sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Activity, Cytotoxicity and Phytochemical Analysis of Sanguinaria canadensis Native to South Dakota [scirp.org]

- 9. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sanguinarine suppresses cell proliferation, migration and invasion in nasopharyngeal carcinoma via inhibiting mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]

- 13. Sanguinarine induces apoptosis in human colorectal cancer HCT-116 cells through ROS-mediated Egr-1 activation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sanguinarine triggers intrinsic apoptosis to suppress colorectal cancer growth through disassociation between STRAP and MELK - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Investigation of sanguinarine and chelerythrine effects on LPS-induced inflammatory gene expression in THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Cytotoxic Effects of Sanguinarine

Introduction

Sanguinarine is a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis (bloodroot) and other plants of the Papaveraceae family.[1][2] It is recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][3] In recent years, sanguinarine has garnered significant attention as a potential chemotherapeutic agent due to its demonstrated anticancer effects against various human malignancies.[4][5] It exerts its cytotoxic and antiproliferative effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical cell survival signaling pathways.[1][5][6] This guide provides a detailed overview of the molecular mechanisms underlying sanguinarine's cytotoxic effects, summarizes key quantitative data, and outlines common experimental protocols for its study.

Core Mechanisms of Sanguinarine-Induced Cytotoxicity

Sanguinarine's anticancer activity is multifaceted, targeting several fundamental processes that govern cancer cell proliferation and survival.

Induction of Apoptosis

Sanguinarine is a potent inducer of apoptosis, or programmed cell death, in a wide array of cancer cells.[1][6] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[6][7]

-

Generation of Reactive Oxygen Species (ROS): A primary mechanism is the induction of oxidative stress through the generation of ROS.[1][8][9] This increase in intracellular ROS is a critical early event that initiates the apoptotic cascade.[8][10][11] The antioxidant N-acetyl-L-cysteine (NAC) has been shown to prevent sanguinarine-induced ROS production and subsequent cytotoxicity, confirming the central role of oxidative stress.[10][12]

-

Mitochondrial Dysfunction: The surge in ROS leads to the disruption of the mitochondrial membrane potential (MMP).[8][12][13] This depolarization of the mitochondrial membrane is a key step in the intrinsic apoptotic pathway.[11][12] Sanguinarine treatment results in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, further promoting mitochondrial damage.[1][14] The compromised mitochondria then release cytochrome c into the cytosol.[11]

-

Caspase Activation: In the cytosol, cytochrome c triggers the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3.[8][11] Sanguinarine has also been shown to activate the extrinsic pathway by activating caspase-8.[11] The activation of these caspases leads to the cleavage of key cellular substrates, such as PARP, ultimately executing the apoptotic program.[7]

Cell Cycle Arrest

Sanguinarine effectively halts cancer cell proliferation by inducing cell cycle arrest, most commonly at the G0/G1 or S phase.[1][3][15] This blockade prevents cancer cells from proceeding to DNA synthesis (S phase) and mitosis (M phase). The mechanism involves the modulation of key cell cycle regulatory proteins.[3]

-

Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): Sanguinarine treatment leads to a significant increase in the expression of CKIs such as p21/WAF1 and p27/KIP1.[1][3] These proteins act as brakes on the cell cycle by binding to and inhibiting the activity of cyclin-CDK complexes.

-

Downregulation of Cyclins and Cyclin-Dependent Kinases (CDKs): Concurrently, sanguinarine downregulates the expression of several cyclins, including Cyclin D1, D2, and E, as well as their catalytic partners, CDK2, CDK4, and CDK6.[1][3] The reduction of these positive regulators of cell cycle progression, combined with the induction of CKIs, leads to a robust arrest.

Inhibition of Pro-Survival Signaling Pathways

Many cancers rely on the constitutive activation of signaling pathways that promote cell survival and proliferation. Sanguinarine has been shown to inhibit several of these key pathways.

-

NF-κB Pathway: Sanguinarine inhibits the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that controls the expression of numerous genes involved in inflammation, cell survival, and proliferation.[1]

-

Akt/PI3K Pathway: It has been demonstrated that sanguinarine can inhibit the PI3K/Akt signaling pathway, which is crucial for cell growth and survival, in triple-negative breast cancer cells.[6][16]

-

JAK/STAT Pathway: The JAK/STAT pathway, particularly STAT3, is often persistently active in cancer cells and promotes their survival. Sanguinarine suppresses this pathway, contributing to its pro-apoptotic effects in multiple myeloma and non-small cell lung cancer cells.[14][17]

Quantitative Data: Cytotoxic Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for sanguinarine vary across different cancer cell lines, reflecting differential sensitivity.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Reference |

| HL-60 | Human Promyelocytic Leukemia | 0.6 / 0.9 | 4h / 24h | [18][19] |

| Bel7402 | Hepatocellular Carcinoma | 2.90 | Not Specified | [20] |

| HepG2 | Hepatocellular Carcinoma | 2.50 | Not Specified | [20] |

| HCCLM3 | Hepatocellular Carcinoma | 5.10 | Not Specified | [20] |

| SMMC7721 | Hepatocellular Carcinoma | 9.23 | Not Specified | [20] |

| LNCaP | Androgen-Responsive Prostate Cancer | 0.1 - 2 (Dose Range) | 24h | [3][15] |

| DU145 | Androgen-Unresponsive Prostate Cancer | 0.1 - 2 (Dose Range) | 24h | [3][15] |

| PC3 | Aggressive Prostate Cancer | 0.1 - 2 (Dose Range) | 3 - 72h | [2] |

| MCF-7 | Breast Adenocarcinoma | ~10 | 24h | [21] |

| H1299 | Non-Small Cell Lung Cancer | ~1.29 | 48h | [22] |

| A549 | Non-Small Cell Lung Cancer | ~2.74 | 48h | [22] |

Experimental Protocols

Standardized methodologies are crucial for assessing the cytotoxic effects of sanguinarine. Below are detailed protocols for key experiments.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.

-

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

Sanguinarine stock solution (in DMSO)[19]

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of sanguinarine in complete medium. The final DMSO concentration should not exceed 0.5%.[22] Replace the old medium with 100 µL of the sanguinarine dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.[22]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[22][23]

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[23][24]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic/necrotic cells).

-

Procedure:

-

Cell Treatment: Culture and treat cells with desired concentrations of sanguinarine for the chosen duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash twice with ice-cold PBS.[22]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[22]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[22]

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[22]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[22]

-

Annexin V(-) / PI(-): Viable cells

-

Annexin V(+) / PI(-): Early apoptotic cells

-

Annexin V(+) / PI(+): Late apoptotic/necrotic cells

-

Annexin V(-) / PI(+): Necrotic cells

-

-

Detection of Autophagy

Autophagy can be a pro-survival or pro-death mechanism. Sanguinarine has been shown to induce autophagy.[25][26]

-

Principle: Autophagy is often monitored by observing the conversion of LC3-I to its lipidated form, LC3-II, which is recruited to autophagosome membranes. This can be detected by Western blotting.[24] Another method involves transfecting cells with a tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3).[26][27] In acidic autolysosomes, the GFP signal is quenched while the mRFP signal persists, allowing for the tracking of autophagic flux.

-

Procedure (Western Blot for LC3):

-

Cell Treatment & Lysis: Treat cells with sanguinarine. For monitoring autophagic flux, include a lysosomal inhibitor (like chloroquine or bafilomycin A1) in a parallel treatment group. Lyse cells in RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate protein lysates on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody against LC3, followed by a secondary HRP-conjugated antibody.

-

Detection: Visualize bands using an ECL detection system. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an induction of autophagy.[27]

-

Conclusion

Sanguinarine is a potent natural compound that exerts significant cytotoxic effects on cancer cells through a variety of well-defined molecular mechanisms. Its ability to induce ROS-mediated apoptosis, cause cell cycle arrest by modulating CKI-cyclin-CDK machinery, and inhibit key pro-survival signaling pathways makes it a promising candidate for further preclinical and clinical investigation.[1][3] While its anticancer potential is clear, its toxicity to normal cells must be carefully considered.[19][28] Future research, potentially involving nanoparticle-based delivery systems to improve tumor targeting and reduce systemic toxicity, may help translate the therapeutic potential of sanguinarine into clinical practice.[29]

References

- 1. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sanguinarine: A Double-Edged Sword of Anticancer and Carcinogenesis and Its Future Application Prospect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Sanguinarine induces apoptosis in human colorectal cancer HCT-116 cells through ROS-mediated Egr-1 activation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sanguinarine-induced apoptosis: generation of ROS, down-regulation of Bcl-2, c-FLIP, and synergy with TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Sanguinarine, a Benzophenanthridine Alkaloid, Induces Apoptosis in MDA-MB-231 Human Breast Carcinoma Cells through a Reactive Oxygen Species-Mediated Mitochondrial Pathway - ProQuest [proquest.com]

- 12. Induction of necrosis and apoptosis to KB cancer cells by sanguinarine is associated with reactive oxygen species production and mitochondrial membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sanguinarine induces apoptosis in Eimeria tenella sporozoites via the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sanguinarine mediated apoptosis in Non-Small Cell Lung Cancer via generation of reactive oxygen species and suppression of JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. benchchem.com [benchchem.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Frontiers | Ethoxysanguinarine, a Novel Direct Activator of AMP-Activated Protein Kinase, Induces Autophagy and Exhibits Therapeutic Potential in Breast Cancer Cells [frontiersin.org]

- 25. Sanguinarine Induces Apoptosis in Papillary Thyroid Cancer Cells via Generation of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Sanguinarine impairs lysosomal function and induces ROS-dependent mitophagy and apoptosis in human hepatocellular carcinoma cells [kci.go.kr]

- 27. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Sanguinarine - Wikipedia [en.wikipedia.org]

- 29. Researchers investigate natural anticancer drug — Nano Magazine - Latest Nanotechnology News [nano-magazine.com]

Sanguinarine's Impact on Mitochondrial Function: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the effects of sanguinarine (B192314), a benzophenanthridine alkaloid, on mitochondrial function. This document is intended for researchers, scientists, and drug development professionals investigating the molecular mechanisms of sanguinarine and its potential therapeutic applications.

Executive Summary

Sanguinarine is a natural compound that has been shown to exert a profound influence on mitochondrial bioenergetics and signaling, ultimately leading to the induction of apoptosis in various cell types. This guide summarizes the key quantitative data on sanguinarine's effects, details the experimental protocols for assessing these effects, and provides visual representations of the implicated signaling pathways and experimental workflows. The primary mechanisms of sanguinarine's action on mitochondria involve the disruption of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and the initiation of the intrinsic apoptotic cascade.

Quantitative Effects of Sanguinarine on Mitochondrial Parameters

The following tables summarize the dose- and time-dependent effects of sanguinarine on key mitochondrial functions as reported in the scientific literature.

Table 1: Effect of Sanguinarine on Mitochondrial Membrane Potential (MMP)

| Cell Line | Sanguinarine Concentration (µM) | Exposure Time (h) | % of Cells with Decreased MMP | Reference |

| cSCC (A388 & A431) | 0, 1, 2, 4 | 24 | Dose-dependent increase | [1][2] |

| Multiple Myeloma | 0.5, 1, 2, 4 | Not Specified | Dose-dependent depolarization | [3][4][5] |

| KB cancer cells | 2, 3 | Not Specified | Increased depolarization | [6] |

| Eimeria tenella | 1, 5, 10 mg/L | Not Specified | Dose-dependent decrease | [7] |

Table 2: Effect of Sanguinarine on Reactive Oxygen Species (ROS) Production

| Cell Line | Sanguinarine Concentration | Exposure Time | Fold Increase in ROS | Reference |

| Eimeria tenella | 1, 5, 10 mg/L | Not Specified | Significant dose-dependent increase | [7][8] |

| cSCC (A388 & A431) | 0, 1, 2, 4 µM | 24 h | Dose-dependent increase | [1][2] |

| PC3 | 5 µM | 10 min | Early induction | [9] |

| MDA-231 | Not Specified | Not Specified | Increased generation | [10] |

Table 3: Sanguinarine's Impact on Apoptotic Protein Expression and Caspase Activation

| Cell Line | Sanguinarine Concentration (µM) | Exposure Time (h) | Effect on Bax/Bcl-2 Ratio | Caspase Activation | Reference |

| HT-29 | 1 | 3 | Increased | 6- to 7-fold increase in Caspase-3 & -9 activity | [11][12] |

| U937 | Not Specified | Not Specified | Upregulation of Bax, downregulation of Bcl-2 | Activation of Caspase-3 | [13][14] |

| Multiple Myeloma | up to 1 | Not Specified | Enhanced Bax/Bcl-2 ratio | Dose-dependent increase in active Caspase-3 | [3][4] |

| K562 | Low level | Not Specified | Increased Bax expression | Caspase-3 activation | [15] |

| cSCC (A388 & A431) | 4 | 6 | - | Activation of Caspase-3, -8, -9 | [1][2] |

Table 4: Effect of Sanguinarine on Cellular ATP Levels

| Cell Line/System | Sanguinarine Concentration | Observation | Reference |

| Hepatocytes | Not Specified | Depletion of ATP content | [16] |

| Nocardia seriolae | Sub-inhibitory | Impairment of ATP synthesis | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of sanguinarine on mitochondrial function.

Measurement of Mitochondrial Membrane Potential (MMP) using JC-1 Assay

The JC-1 assay is a fluorescent method to determine mitochondrial membrane potential.[18][19][20] In healthy cells with high MMP, JC-1 forms J-aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence.[18]

Protocol:

-

Seed cells in a 96-well plate and culture overnight.

-

Treat cells with various concentrations of sanguinarine for the desired time. Include a vehicle control and a positive control (e.g., 50 µM CCCP for 15-30 minutes).[18]

-

Prepare a 1-10 µM JC-1 working solution in pre-warmed cell culture medium.[21]

-

Remove the treatment medium and add 100 µL of the JC-1 working solution to each well.

-

Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes.[21]

-

Aspirate the JC-1 solution and wash the cells with 100 µL of pre-warmed assay buffer.

-

Measure fluorescence intensity using a fluorescence plate reader. Read red fluorescence at Ex/Em = 540/590 nm and green fluorescence at Ex/Em = 485/535 nm.[18]

-

The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

Detection of Intracellular Reactive Oxygen Species (ROS) using DCFDA/H2DCFDA Assay

The DCFDA (2',7'-dichlorofluorescin diacetate) assay is used to measure intracellular ROS levels. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF.[12]

Protocol for Adherent Cells:

-

Seed cells in a dark, clear-bottomed 96-well plate and allow them to adhere overnight.

-

Treat cells with sanguinarine. Include appropriate controls.

-

Prepare a 20 µM working solution of H2DCFDA in 1x assay buffer.[22]

-

Remove the treatment medium and wash the cells with 1x assay buffer.

-

Add 100 µL of the H2DCFDA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Remove the H2DCFDA solution and wash the cells with PBS.

-

Measure fluorescence intensity with a microplate reader at Ex/Em = 485/535 nm.[12]

Western Blot Analysis for Cytochrome c Release

This protocol details the detection of cytochrome c release from the mitochondria into the cytosol, a hallmark of apoptosis.

Protocol:

-

Cell Fractionation:

-

Treat cells with sanguinarine.

-

Harvest and wash cells with ice-cold PBS.

-

Resuspend the cell pellet in cytosol extraction buffer and incubate on ice for 15 minutes.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C.

-

The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondria.

-

-

Western Blotting:

-

Determine the protein concentration of the cytosolic and mitochondrial fractions.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody against cytochrome c.

-

Wash the membrane and incubate with a secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.[12]

-

Use loading controls such as β-actin for the cytosolic fraction and COX IV for the mitochondrial fraction to ensure equal loading.[23]

-

Caspase Activity Assay

Caspase activity can be quantified using fluorometric or colorimetric assays based on the cleavage of specific peptide substrates.[19][22][24]

Fluorometric Protocol for Caspase-3/7 Activity:

-

Seed cells in a 96-well plate and treat with sanguinarine.

-

Lyse the cells according to the kit manufacturer's instructions.

-

Prepare a reaction mix containing the caspase-3/7 substrate (e.g., DEVD-AFC).

-

Add the reaction mix to the cell lysates.

-

Incubate at 37°C for 1-2 hours, protected from light.[19]

-

Measure the fluorescence of the cleaved substrate using a fluorometer at Ex/Em = 400/505 nm for AFC.[19][25]

Isolation of Mitochondria from Cultured Cells

This protocol describes a method for isolating mitochondria for downstream applications.[18][21][26][27][28]

Protocol:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic isolation buffer and allow to swell on ice.

-

Homogenize the cells using a Dounce homogenizer.[18]

-

Perform differential centrifugation:

-

Wash the mitochondrial pellet with isolation buffer.

-

The purified mitochondrial pellet can be used for various assays.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by sanguinarine and the general experimental workflows.

Caption: Sanguinarine-induced mitochondrial apoptosis pathway.

Caption: Workflow for assessing sanguinarine's mitochondrial effects.

Conclusion

The data and protocols presented in this technical guide provide a robust framework for investigating the effects of sanguinarine on mitochondrial function. The evidence strongly indicates that sanguinarine induces mitochondrial dysfunction, characterized by decreased membrane potential and increased oxidative stress, which culminates in the activation of the intrinsic apoptotic pathway. This guide serves as a valuable resource for researchers aiming to further elucidate the mechanisms of sanguinarine and explore its therapeutic potential in diseases characterized by aberrant apoptosis, such as cancer. Further research is warranted to explore the effects of sanguinarine on other aspects of mitochondrial biology, including mitochondrial dynamics and mitophagy.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Sanguinarine Triggers Apoptosis in Cutaneous Squamous Cell Carcinoma Cells through Reactive Oxygen Species-Dependent c-Jun N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sanguinarine induces apoptosis in Eimeria tenella sporozoites via the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sanguinarine-induced apoptosis is associated with an early and severe cellular glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sanguinarine-induced apoptosis: generation of ROS, down-regulation of Bcl-2, c-FLIP, and synergy with TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sanguinarine induces apoptosis of HT-29 human colon cancer cells via the regulation of Bax/Bcl-2 ratio and caspase-9-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. karger.com [karger.com]

- 14. Sanguinarine-induced apoptosis in human leukemia U937 cells via Bcl-2 downregulation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of Bcl-2 family proteins and caspase-3 in sanguinarine-induced bimodal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Induction of hepatotoxicity by sanguinarine is associated with oxidation of protein thiols and disturbance of mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Macleaya cordata Alkaloids Sanguinarine and Chelerythrine Inhibit Nocardia seriolae by Disrupting Cell Envelope Integrity and Energy Metabolism: Insights from Transcriptomic Analysis [mdpi.com]

- 18. Grossman Lab - Preparation of mitochondrial and cytosolic extracts from cell lines | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]

- 19. resources.rndsystems.com [resources.rndsystems.com]

- 20. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Video: Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue [jove.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. researchgate.net [researchgate.net]

- 24. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 25. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]

- 26. Isolation and Metabolic Assessment of Cancer Cell Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Two-Step Tag-Free Isolation of Mitochondria for Improved Protein Discovery and Quantification [jove.com]

- 28. protocols.io [protocols.io]

Ethnobotanical Uses of Sanguinaria canadensis: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Sanguinaria canadensis, commonly known as bloodroot, is a perennial herbaceous plant native to eastern North America. It has a long and rich history of use in traditional medicine, particularly by Native American tribes.[1][2] The plant's distinctive red-orange rhizome latex, which contains a complex mixture of bioactive isoquinoline alkaloids, is the primary source of its medicinal properties.[3][4] This technical guide provides an in-depth exploration of the ethnobotanical uses of Sanguinaria canadensis, its phytochemical composition, and the molecular mechanisms underlying its pharmacological activities, with a focus on its potential for modern drug development.

Traditional Ethnobotanical Applications

Native American communities have extensively utilized Sanguinaria canadensis for a wide array of medicinal purposes. The rhizome was prepared in various forms, including decoctions, infusions, powders, and poultices.[2] Documented traditional uses include:

-

Dermatological Aids: Applied topically to treat skin conditions such as ulcers, ringworm, skin infections, warts, and to aid in the removal of thorns and splinters.[2][5]

-

Respiratory Ailments: Used as a remedy for coughs, colds, congestion, and other respiratory issues.[2][6]

-

Anti-inflammatory and Analgesic: Employed to alleviate fever, rheumatism, and general pain.[5][7]

-

Gastrointestinal Issues: Utilized for conditions like gas, cramps, and ulcers.[2]

-

Other Uses: It also served as a natural dye, an insect repellent, and held ceremonial significance, including its use as a love charm by the Ponca tribe.[3][6]

Phytochemical Composition: Bioactive Alkaloids

The pharmacological effects of Sanguinaria canadensis are primarily attributed to its rich concentration of benzophenanthridine and protopine alkaloids, with sanguinarine being the most abundant and extensively studied.[5][8] The alkaloid profile can vary depending on the plant part, geographical location, and time of harvest.[8]

| Alkaloid | Plant Part | Concentration (% of total alkaloids) | Reference |

| Sanguinarine | Rhizome | 30.4 - 50% | [8] |

| Chelerythrine | Rhizome | 18.8 - 33.4% | [8] |

| Sanguilutine | Rhizome | 9.1 - 15% | [8] |

| Chelilutine | Rhizome | 2 - 11.3% | [8] |

| Chelirubine | Rhizome | 4 - 9.5% | [8] |

| Sanguirubine | Rhizome | 4% | [8] |

| Protopine | Rhizome | 4.1 - 9.5% | [8] |

| Allocryptopine | Rhizome | 4.2 - 8.4% | [8] |

| Berberine | Rhizome | Trace amounts | [5] |

Table 1: Major Alkaloids in Sanguinaria canadensis Rhizome

Experimental Protocols

Alkaloid Extraction from Sanguinaria canadensis Rhizome

This protocol describes a general method for the extraction of alkaloids for analytical and pharmacological studies.

Materials:

-

Dried Sanguinaria canadensis rhizome powder

-

Methanol or Ethanol (75%)

-

Rotary evaporator

-

Filter paper

Procedure:

-

Macerate the dried rhizome powder in the chosen solvent (e.g., 1:10 w/v) for 24-48 hours at room temperature with occasional agitation.

-

Filter the mixture through filter paper to separate the extract from the solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

-

The crude extract can be further purified using techniques like column chromatography.

Quantification of Sanguinarine by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of sanguinarine in plant extracts.

Instrumentation and Conditions:

-

HPLC System: Agilent 1100/1200 series or equivalent with a UV-Vis detector.

-

Column: Eclipse XDB C18 column (5 µm, 4.6 mm × 150 mm).

-

Mobile Phase: A gradient of solvent A (25% acetonitrile in 0.01 M heptanesulfonic acid and 0.1 M triethylamine, pH 2.5) and solvent B (60% acetonitrile in the same buffer).

-

Flow Rate: 1.5 ml/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µl.

Procedure:

-

Prepare a standard stock solution of sanguinarine chloride of known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Dissolve the dried plant extract in the mobile phase to a known concentration.

-

Inject the standards and the sample solution into the HPLC system.

-

Identify the sanguinarine peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of sanguinarine in the sample by constructing a calibration curve from the peak areas of the standards.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Sanguinaria canadensis extracts or isolated alkaloids on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A431)

-

96-well plates

-

Complete cell culture medium

-

Sanguinaria canadensis extract or isolated alkaloid solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test substance and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Molecular Signaling Pathways

The bioactive alkaloids of Sanguinaria canadensis, particularly sanguinarine, exert their pharmacological effects by modulating multiple key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Inhibition of NF-κB Signaling Pathway

Sanguinarine is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[9] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[9] This blockage inhibits the translocation of the active NF-κB dimer (p50/p65) to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[9]

Induction of Apoptosis via the Intrinsic Pathway

Sanguinarine induces apoptosis (programmed cell death) in various cancer cell lines through the intrinsic or mitochondrial pathway.[10] It modulates the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[10]

Experimental Workflow for Investigating Anti-inflammatory Activity

The following workflow outlines a typical experimental approach to investigate the anti-inflammatory properties of Sanguinaria canadensis extracts.

Conclusion and Future Directions

Sanguinaria canadensis possesses a rich history of ethnobotanical use, which is substantiated by modern scientific research into its bioactive alkaloids. The plant's diverse pharmacological activities, including its anti-inflammatory, antimicrobial, and cytotoxic properties, make it a compelling subject for continued investigation in the fields of drug discovery and development. The detailed understanding of the molecular mechanisms of its key constituents, such as sanguinarine's effects on the NF-κB and apoptotic pathways, provides a solid foundation for the rational design of novel therapeutics. Further research should focus on the synergistic or antagonistic effects of the complex alkaloid mixture present in the whole plant extract, as well as on preclinical and clinical studies to evaluate the safety and efficacy of its isolated compounds for various therapeutic applications.

References

- 1. The anti-inflammatory effects of sanguinarine and its modulation of inflammatory mediators from peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sanguinaria canadensis: Traditional Medicine, Phytochemical Composition, Biological Activities and Current Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Sanguinarine Attenuates Neuropathic Pain by Inhibiting P38 MAPK Activated Neuroinflammation in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Bcl-2 family proteins and caspase-3 in sanguinarine-induced bimodal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sanguinarine Attenuates Neuropathic Pain by Inhibiting P38 MAPK Activated Neuroinflammation in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sanguinarine-induced apoptosis in human leukemia U937 cells via Bcl-2 downregulation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sanguinarine Cytotoxicity Assay Using MTT

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguinarine, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other poppy Fumaria species, has garnered significant interest for its potent biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1] Notably, extensive research has highlighted its anticancer potential, demonstrating pro-apoptotic and anti-proliferative effects across a variety of cancer cell lines.[1][2][3] Sanguinarine has been shown to induce cell cycle arrest and apoptosis in tumor cells, making it a compelling candidate for further investigation in oncology drug development.[1]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell viability and cytotoxicity.[4][5][6] This assay quantifies the metabolic activity of living cells by measuring the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[5][6] The intensity of the resulting color is directly proportional to the number of viable cells. This document provides a detailed protocol for evaluating the cytotoxic effects of sanguinarine on cancer cells using the MTT assay.

Mechanism of Sanguinarine-Induced Cytotoxicity

Sanguinarine exerts its cytotoxic effects through multiple signaling pathways. It is known to induce apoptosis through both intrinsic and extrinsic pathways.[2] Key mechanisms include the generation of reactive oxygen species (ROS), which leads to mitochondrial membrane potential dissipation and the activation of caspase cascades.[7] Sanguinarine can also modulate the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family.[2][7] Furthermore, it has been reported to inhibit important cell survival signaling pathways like PI3K/AKT and NF-κB, and to regulate the MAPK pathway.[2] The concentration of sanguinarine can influence the mode of cell death, with lower concentrations tending to induce apoptosis and higher concentrations leading to necrosis.[1][8]

Data Presentation: Sanguinarine Cytotoxicity

The results of an MTT assay evaluating sanguinarine's cytotoxicity are typically presented as the percentage of cell viability relative to a control group (e.g., cells treated with vehicle only). The half-maximal inhibitory concentration (IC50), which is the concentration of sanguinarine required to inhibit cell viability by 50%, is a key parameter derived from this data.

Table 1: Cytotoxicity of Sanguinarine on a Representative Cancer Cell Line

| Sanguinarine Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |

| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |

| 0.1 | 1.125 | 0.070 | 90 |

| 0.5 | 0.875 | 0.065 | 70 |

| 1.0 | 0.625 | 0.050 | 50 |

| 2.5 | 0.313 | 0.040 | 25 |

| 5.0 | 0.125 | 0.025 | 10 |

| 10.0 | 0.063 | 0.015 | 5 |

Experimental Protocol: Sanguinarine Cytotoxicity MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of sanguinarine on a selected cancer cell line.

Materials:

-

Sanguinarine chloride

-

Selected cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Sanguinarine Treatment:

-

Prepare a stock solution of sanguinarine in DMSO.

-

Prepare serial dilutions of sanguinarine in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest sanguinarine concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared sanguinarine dilutions or vehicle control to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-